molecular formula C13H17N3O5 B1612769 5-(1-Propynyl)-2'-o-methylcytidine CAS No. 179817-96-0

5-(1-Propynyl)-2'-o-methylcytidine

Cat. No. B1612769
M. Wt: 295.29 g/mol
InChI Key: RDNYOZGTGXUIIY-DNRKLUKYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as “5-(1-Propynyl)-2,2’-bithienyl-5-yl Derivatives” has been reported. These compounds were synthesized starting from 2,2’-bithienyl . Another study mentioned the synthesis of 5-(1-propynyl)-2’-deoxy-Uridine (pdU) and 5-(1-propynyl)-2’-deoxyCytidine (pdC) monomers for oligonucleotide synthesis .


Chemical Reactions Analysis

The chemical reactions involving related compounds such as the 1-propynyl radical with 2-methylpropene have been studied. The reaction was found to have no entrance barrier and proceeds via indirect scattering dynamics involving C7H11 intermediates .

Safety And Hazards

The safety data sheets for related compounds such as “Propionic anhydride” and “Phthalic anhydride” provide information on hazards, precautionary statements, and safety measures .

Future Directions

The use of triplex-forming oligonucleotides (TFOs) and related molecules for gene targeting has been proposed. These molecules have the potential to alter gene expression and mediate genome modification in mammalian cells . The improved lipophilicity of the propyne group in related compounds may also improve transport through cell walls .

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYOZGTGXUIIY-DNRKLUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609243
Record name 2'-O-Methyl-5-prop-1-yn-1-ylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Propynyl)-2'-o-methylcytidine

CAS RN

179817-96-0
Record name 2'-O-Methyl-5-prop-1-yn-1-ylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 2
5-(1-Propynyl)-2'-o-methylcytidine
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5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 4
5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 5
5-(1-Propynyl)-2'-o-methylcytidine
Reactant of Route 6
5-(1-Propynyl)-2'-o-methylcytidine

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